(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone
Description
The compound "(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone" features a benzimidazole core substituted with 5,6-dimethyl groups, linked via a piperidine-methyl bridge to a pyrazin-2-yl methanone moiety. The pyrazine ring may enhance hydrogen bonding and π-π stacking, influencing receptor selectivity and bioavailability.
Propriétés
IUPAC Name |
[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-14-9-17-19(10-15(14)2)25(13-23-17)12-16-3-7-24(8-4-16)20(26)18-11-21-5-6-22-18/h5-6,9-11,13,16H,3-4,7-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLUBBNTONYWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)C4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone, a complex organic molecule, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activity of this compound.
Overview of the Compound
The compound belongs to a class of benzimidazole derivatives, which are known for their diverse pharmacological properties. Benzimidazole derivatives have been extensively studied for their roles in medicinal chemistry due to their interactions with various biological targets.
Antimicrobial Activity
Recent studies highlight the antimicrobial properties of benzimidazole derivatives. For example, a review summarized the antibacterial and antifungal activities of related compounds, noting that many derivatives exhibit significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungi. The specific activity of (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone has not been extensively documented but is expected to follow similar patterns due to structural similarities with other active benzimidazole compounds .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. Benzimidazole derivatives are known to inhibit enzymes involved in metabolic pathways. For instance, they can affect the activity of cytochrome P450 enzymes and other metabolic regulators. This inhibition can lead to altered drug metabolism and may enhance the therapeutic efficacy of co-administered drugs.
Cellular Effects
The compound may influence cellular signaling pathways. Compounds with similar structures have been shown to modulate key signaling molecules, leading to changes in gene expression and cellular metabolism. This modulation can affect processes such as cell growth and differentiation, which are crucial in cancer biology and other diseases .
Case Study 1: Antimicrobial Evaluation
In a comparative study, various benzimidazole derivatives were synthesized and evaluated for their antimicrobial activity using the broth microdilution method. Compounds similar to (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone demonstrated promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 12.5 µg/ml to 250 µg/ml .
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| Compound A | 12.5 | S. aureus |
| Compound B | 25 | E. coli |
| Compound C | 50 | C. albicans |
Case Study 2: Enzyme Interaction
A study investigating the interaction of benzimidazole derivatives with cytochrome P450 enzymes revealed that certain compounds could significantly inhibit enzyme activity, suggesting potential applications in drug development where modulation of drug metabolism is desired .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural and Functional Group Variations
Target Compound vs. Dual Histamine H1/H4 Ligand ()
The compound in , "1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone," shares a benzimidazole-piperazine scaffold but differs in substituents:
- Pyridine vs.
- 4-Methoxybenzyl Group : This substituent could increase lipophilicity and metabolic stability relative to the target compound’s 5,6-dimethyl benzimidazole, which may prioritize steric hindrance over electronic effects .
Target Compound vs. I-BET469 ()
I-BET469 (C23H30N4O4) incorporates a morpholine and pyridinone group, contrasting with the target’s pyrazine and piperidine. Key differences:
- Morpholine vs. Pyrazine : Morpholine’s oxygen atom enhances solubility but may reduce membrane permeability compared to pyrazine’s planar, aromatic structure .
Target Compound vs. Buchwald–Hartwig-Derived Analog ()
Compound 1 from utilizes a palladium-catalyzed Buchwald–Hartwig coupling, achieving a 69% yield after flash chromatography. The absence of transition-metal catalysts in ’s synthesis (condensation with DMAP) highlights variability in synthetic routes for benzimidazole derivatives .
Physicochemical and Pharmacological Properties
Key Observations :
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer: The synthesis involves multi-step reactions, including coupling of the benzoimidazole and piperidine moieties, followed by introduction of the pyrazine carbonyl group. Key steps require:
- Coupling Optimization: Use of coupling agents like EDC/HOBt for amide bond formation between the benzoimidazole and piperidine intermediates. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) significantly impact yield .
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or preparative HPLC (C18 column, acetonitrile/water) ensures purity >95% .
- Yield Improvement: Catalytic amounts of DMAP or pyridine enhance acylation efficiency .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?
- Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry of the benzoimidazole (δ 7.2–8.1 ppm for aromatic protons) and piperidine (δ 2.5–3.5 ppm for N-CH₂) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ at m/z 406.2021 for C₂₁H₂₄N₆O) .
- HPLC-PDA: Monitor purity (>98%) using a reversed-phase C18 column (λ = 254 nm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 5,6-dimethyl group on benzoimidazole in target binding?
- Methodological Answer:
- Analog Synthesis: Replace dimethyl groups with H, Cl, or CF₃ substituents via Pd-catalyzed cross-coupling or halogenation .
- Biological Assays: Test analogs against target receptors (e.g., kinases or GPCRs) using fluorescence polarization or radioligand binding assays. Compare IC₅₀ values to correlate substituent effects .
- Computational Docking: Use Schrödinger Suite or AutoDock to model interactions between the dimethyl group and hydrophobic binding pockets .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer:
- Orthogonal Assays: Validate results using both cell-free (e.g., enzymatic assays) and cell-based (e.g., luciferase reporter) systems to rule out off-target effects .
- Metabolic Stability Testing: Assess compound stability in liver microsomes (human/rat) to identify if rapid degradation explains inconsistent activity .
- Impurity Analysis: Use LC-MS to detect trace intermediates (e.g., de-methylated byproducts) that may interfere with assays .
Q. What computational strategies are recommended for predicting off-target interactions of this compound?
- Methodological Answer:
- Pharmacophore Modeling: Generate 3D pharmacophores (e.g., using MOE) to screen against databases like ChEMBL for potential off-targets .
- Machine Learning: Train random forest models on known benzoimidazole derivatives to predict ADMET profiles .
- Molecular Dynamics (MD): Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic liability .
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